molecular formula C10H11F2N B13249451 N-[(2,5-difluorophenyl)methyl]cyclopropanamine

N-[(2,5-difluorophenyl)methyl]cyclopropanamine

Cat. No.: B13249451
M. Wt: 183.20 g/mol
InChI Key: ZYKQWILYFGTECA-UHFFFAOYSA-N
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Description

N-[(2,5-difluorophenyl)methyl]cyclopropanamine: is an organic compound with the molecular formula C10H11F2N It is characterized by the presence of a cyclopropane ring attached to an amine group, which is further bonded to a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-difluorophenyl)methyl]cyclopropanamine typically involves the reaction of 2,5-difluorobenzyl chloride with cyclopropylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to optimize yield and purity. The product is then purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2,5-difluorophenyl)methyl]cyclopropanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2,5-difluorophenyl)methyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity to these targets, while the cyclopropanamine moiety can influence its overall reactivity and stability. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may modulate certain biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,4-difluorophenyl)methyl]cyclopropanamine
  • N-[(2,6-difluorophenyl)methyl]cyclopropanamine
  • N-[(3,5-difluorophenyl)methyl]cyclopropanamine

Uniqueness

N-[(2,5-difluorophenyl)methyl]cyclopropanamine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical properties and biological activity. Compared to its analogs, this compound may exhibit different reactivity patterns and binding affinities, making it a valuable subject for further research .

Properties

Molecular Formula

C10H11F2N

Molecular Weight

183.20 g/mol

IUPAC Name

N-[(2,5-difluorophenyl)methyl]cyclopropanamine

InChI

InChI=1S/C10H11F2N/c11-8-1-4-10(12)7(5-8)6-13-9-2-3-9/h1,4-5,9,13H,2-3,6H2

InChI Key

ZYKQWILYFGTECA-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCC2=C(C=CC(=C2)F)F

Origin of Product

United States

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